(2R)-2-O-phosphonato-3-sulfonatolactate

Description

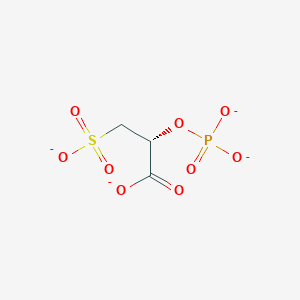

(2R)-2-O-phosphonato-3-sulfonatolactate is a chiral organosulfur compound with the molecular formula C₃H₃O₉PS and a molecular weight of 246.08 Daltons (monoisotopic weight: 249.95 Daltons) . It belongs to the class of phosphosulfolactates, characterized by a phosphonate group (-PO₃²⁻) at the C2 position and a sulfonate group (-SO₃⁻) at the C3 position of a lactate backbone. The (2R) enantiomer is one of two stereoisomers, the other being (2S)-phospho-3-sulfolactate .

This compound plays a role in microbial metabolism, particularly in sulfur assimilation pathways. It is cited in biochemical studies as an intermediate in the 3-sulfolactate cycle, a pathway observed in bacteria like Chromohalobacter salexigens . Its dual functional groups (phosphonate and sulfonate) confer unique physicochemical properties, such as high polarity and stability under physiological conditions, making it relevant in enzymology and environmental microbiology.

Properties

Molecular Formula |

C3H3O9PS-4 |

|---|---|

Molecular Weight |

246.09 g/mol |

IUPAC Name |

(2R)-2-phosphonatooxy-3-sulfonatopropanoate |

InChI |

InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1 |

InChI Key |

CABHHUMGNFUZCZ-REOHCLBHSA-J |

SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

O-2,4,4-Trimethylpentyl Methylphosphonofluoridate

- Molecular Formula : C₁₀H₂₂FO₂P

- Functional Groups: Phosphonofluoridate ester (-PO₂F), alkyl chain.

- Properties: Highly reactive due to the fluorine atom; used in organophosphorus synthesis. Unlike (2R)-2-O-phosphonato-3-sulfonatolactate, it lacks sulfonate groups and is associated with toxicity risks (e.g., acetylcholinesterase inhibition) .

(2S)-2-O-Phosphonato-3-sulfonatolactate

- Molecular Formula : C₃H₃O₉PS (same as (2R) isomer).

- Key Difference: Stereochemistry at C2.

Sulfonate-Containing Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Aryl sulfonate with pyrazole and aldehyde groups.

- Properties: Unlike the target compound, this molecule is hydrophobic and used in agrochemicals.

Dual-Functional Group Compounds

Phosphosulfolactate Derivatives

- Examples : (RS)-phospho-3-sulfolactate (racemic mixture).

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Molecular Weight (Da) | Biological Role |

|---|---|---|---|---|

| (2R)-2-O-phosphonato-3-sulfonatolactate | C₃H₃O₉PS | Phosphonate, sulfonate, lactate | 246.08 | Microbial sulfur metabolism |

| (2S)-2-O-phosphonato-3-sulfonatolactate | C₃H₃O₉PS | Phosphonate, sulfonate, lactate | 246.08 | Metabolic intermediate (minor) |

| O-2,4,4-Trimethylpentyl methylphosphonofluoridate | C₁₀H₂₂FO₂P | Phosphonofluoridate, alkyl | 224.25 | Synthetic intermediate |

Table 2: Physicochemical Properties

| Property | (2R)-2-O-phosphonato-3-sulfonatolactate | O-2,4,4-Trimethylpentyl methylphosphonofluoridate |

|---|---|---|

| Water Solubility | High (polar groups) | Low (hydrophobic alkyl chain) |

| Stability | Stable at physiological pH | Hydrolyzes in aqueous media |

| Bioactivity | Non-toxic metabolic intermediate | Neurotoxic (acetylcholinesterase inhibitor) |

Research Findings and Limitations

- Enzymatic Specificity : The (2R) enantiomer is preferentially utilized by sulfolactate dehydrogenase in C. salexigens, whereas the (2S) form shows negligible activity .

- Safety Profile: While phosphonates like methylphosphonofluoridates are hazardous, the target compound’s safety data remain unstudied. Analogous sulfonates (e.g., aryl sulfonates) show low acute toxicity but may bioaccumulate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.